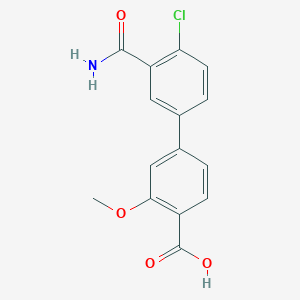

4-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-(3-carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c1-21-13-7-9(2-4-10(13)15(19)20)8-3-5-12(16)11(6-8)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVULHJXNQTPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691597 | |

| Record name | 3'-Carbamoyl-4'-chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-36-0 | |

| Record name | 3'-Carbamoyl-4'-chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Monitoring and Purification

Scientific Research Applications

Chemistry

4-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

This compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes. The presence of the carbamoyl group facilitates hydrogen bonding with active sites in enzymes, while the aromatic ring can engage in π-π interactions with aromatic amino acids in proteins.

Medicine

Research has explored its therapeutic properties, particularly its anti-inflammatory and anticancer activities. For instance, studies have indicated that derivatives of this compound may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation .

Case Study:

A study on structure–activity relationships (SAR) highlighted how modifications to similar compounds can enhance their potency against specific biological targets, suggesting that analogs of this compound could be optimized for better therapeutic efficacy .

Industry

The compound is also utilized in developing advanced materials, such as polymers and coatings. Its unique chemical properties allow for improved performance characteristics in industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The carbamoyl group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Carbamoyl vs. Sulfonyl/Acetamido : The carbamoyl group in the target compound provides moderate hydrogen-bonding capability, while sulfonyl (in 71675-87-1) is strongly electron-withdrawing, increasing acidity and solubility .

- tert-Butyl vs. Phenyl Groups : The tert-butyl group in 52328-48-0 significantly increases logP (3.1 vs. 2.3), favoring lipid bilayer penetration but reducing aqueous solubility .

Key Observations :

- The target compound’s synthesis mirrors methods used for analogues (e.g., EDCI/HOBt-mediated coupling), with yields (~74–78%) comparable to other derivatives .

- Bulky substituents (e.g., tert-butyl) require specialized conditions (e.g., Friedel-Crafts), achieving higher yields due to reduced steric hindrance in early steps .

Biological Activity

4-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's molecular formula is , characterized by the presence of a carbamoyl group, a chlorine atom, and a methoxy group attached to a benzoic acid core. The synthesis typically involves multi-step organic reactions including nitration, reduction, acylation, and chlorination.

Synthetic Route Overview

- Nitration : Introduction of a nitro group to the starting material.

- Reduction : Conversion of the nitro group to an amino group.

- Acylation : Formation of the carbamoyl group.

- Chlorination : Introduction of the chlorine atom.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various strains of bacteria and fungi. For instance, studies have shown moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, with varying efficacy against other pathogens .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 25 | Strong against Bacillus subtilis |

| Compound B | 50 | Moderate against Staphylococcus aureus |

| Compound C | 100 | Weak against Klebsiella pneumoniae |

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. The mechanism likely involves binding to specific receptors or enzymes that modulate inflammatory responses .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of similar compounds in melanoma cells. For example, derivatives have shown cytotoxic effects in human melanoma models, suggesting that this compound may also contribute to cancer therapy by targeting tumor cells effectively .

Case Studies

- Cytotoxicity in Melanoma Cells

- Antimicrobial Activity Assessment

The biological activity of this compound is attributed to its interaction with biological macromolecules. It may inhibit specific enzymes or receptors involved in disease pathways, including inflammation and cancer progression. The exact targets remain under investigation but are crucial for understanding its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3-carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

-

Key Reagents & Conditions : Based on analogous benzoic acid derivatives (e.g., ), synthesis typically involves:

- Oxidation/Reduction : Potassium permanganate (oxidation of cyano groups) or lithium aluminum hydride (reduction to amines).

- Substitution Reactions : Sodium methoxide for methoxy group introduction.

- Solvent/Temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C enhance reactivity.

-

Optimization : Yield improvements require pH control (neutral to slightly basic) and inert atmospheres to prevent side reactions (e.g., hydrolysis of carbamoyl groups) .

-

Yield Comparison :

Method Yield (%) Conditions Stepwise substitution 45–55 DMF, 100°C, N₂ atmosphere One-pot synthesis 30–40 THF, reflux

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

-

Degradation Pathways : Hydrolysis of the carbamoyl group in humid environments or acidic/basic conditions .

-

Storage Recommendations :

- Temperature : –20°C in amber vials to prevent photodegradation.

- Solubility : Store in DMSO (10 mM stock) to avoid precipitation .

-

Stability Data :

Condition Half-Life (Days) Major Degradant pH 7.4, 25°C >30 None detected pH 2.0, 37°C 7–10 4-chloro-2-methoxybenzoic acid

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

- Assay Design :

- Data Discrepancies : Variability may arise from:

- Compound Purity : Impurities >5% can skew results (validate via HPLC).

- Solvent Effects : DMSO concentrations >1% may denature proteins .

- Statistical Approaches : Use multivariate analysis to isolate confounding variables (e.g., cell line variability) .

Q. What computational strategies predict the environmental fate of this compound?

Methodological Answer:

- In Silico Tools :

- EPI Suite : Predict biodegradation half-life (e.g., t₁/₂ = 120 days in soil) and bioaccumulation potential (log Kow = 2.8) .

- Molecular Dynamics : Simulate interactions with soil organic matter to assess mobility .

- Experimental Validation :

- Microcosm Studies : Monitor degradation in soil/water systems via LC-MS/MS .

- Metabolite Identification : Use high-resolution MS to detect chlorinated byproducts (e.g., 4-chloro-2-methoxybenzoic acid) .

Q. How does the compound’s structure influence its pharmacokinetic profile?

Methodological Answer:

- ADME Properties :

- Structural Modifications :

Q. What advanced techniques elucidate its binding mode with biological targets?

Methodological Answer:

- Biophysical Methods :

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., COX-2) to resolve binding interactions .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time .

- Computational Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., His90Ala in COX-2) .

Q. Tables for Key Data

Q. Table 1: Synthetic Route Comparison

| Route | Key Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Stepwise Substitution | Methoxy introduction first | 52 | 98 | |

| One-Pot | Simultaneous Cl/carbamoyl | 38 | 85 |

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.85 (s, 3H, OCH₃) | Methoxy group |

| IR (KBr) | 1680 cm⁻¹ | Carboxylic acid C=O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.